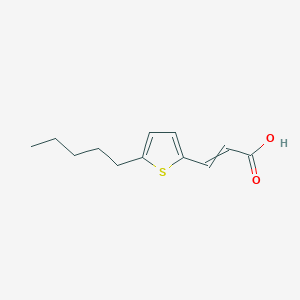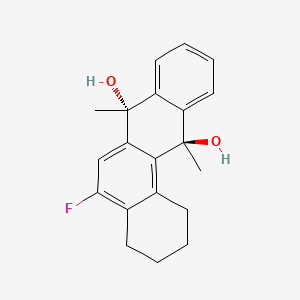
2-(4-Pentylphenoxy)ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pentylphenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C17H24O3. It is an ester formed from the reaction of 4-pentylphenol and ethyl acrylate. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylphenoxy)ethyl prop-2-enoate typically involves the esterification of 4-pentylphenol with ethyl acrylate. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Pentylphenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Pentylphenoxy)ethyl prop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the formulation of bioactive compounds.
Industry: It is used in the production of coatings, adhesives, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Pentylphenoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with biological targets. The compound’s effects are mediated through pathways involving esterases and other enzymes that facilitate its conversion to active forms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Phenylphenoxy)ethyl prop-2-enoate: Similar in structure but with a phenyl group instead of a pentyl group.
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Contains a cyano group and a methoxyphenyl group, differing in functional groups and applications.
Uniqueness
2-(4-Pentylphenoxy)ethyl prop-2-enoate is unique due to its specific alkyl chain length and phenoxy group, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in polymer synthesis and materials science.
Propriétés
| 106691-68-3 | |
Formule moléculaire |
C16H22O3 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
2-(4-pentylphenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C16H22O3/c1-3-5-6-7-14-8-10-15(11-9-14)18-12-13-19-16(17)4-2/h4,8-11H,2-3,5-7,12-13H2,1H3 |
Clé InChI |
DUGGTQBHXMVNMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)OCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)

![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)

![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)


![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)

